molecular formula C12H20N2O2 B12889995 Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 682757-45-5

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B12889995
CAS No.: 682757-45-5
M. Wt: 224.30 g/mol
InChI Key: XLMUCQYZDBXYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethyl and tert-butyl groups attached to the pyrazole ring, along with an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various esters or amides.

Scientific Research Applications

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and tert-butyl groups can influence its reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

682757-45-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 1-tert-butyl-3-ethylpyrazole-4-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-6-10-9(11(15)16-7-2)8-14(13-10)12(3,4)5/h8H,6-7H2,1-5H3

InChI Key

XLMUCQYZDBXYIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)OCC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.